D-Glucitol monopalmitate

Description

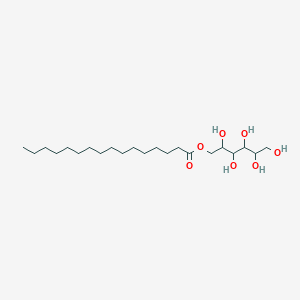

D-Glucitol monopalmitate (CAS 26266-57-9, EC 247-568-8), also known as sorbitan monopalmitate or Span 40, is a nonionic surfactant derived from the esterification of D-glucitol (sorbitol) and palmitic acid. Its molecular formula is C₂₂H₄₂O₆, with a molecular weight of 402.565 g/mol . Structurally, it consists of a sorbitan backbone (a cyclic ether of sorbitol) linked to a palmitate (C16:0) chain.

Properties

CAS No. |

1333-66-0 |

|---|---|

Molecular Formula |

C22H44O7 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxyhexyl hexadecanoate |

InChI |

InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(26)29-17-19(25)22(28)21(27)18(24)16-23/h18-19,21-25,27-28H,2-17H2,1H3 |

InChI Key |

OZVSZAQHQAHZNC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Other CAS No. |

1333-66-0 |

Synonyms |

D-glucitol monopalmitate |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

Q & A

Basic: What are the recommended methods for synthesizing and characterizing D-glucitol monopalmitate in laboratory settings?

This compound is synthesized via esterification of sorbitan (a dehydrated sorbitol derivative) with palmitic acid, typically catalyzed by acid or enzymatic agents. Key steps include:

- Reaction optimization : Control of temperature (110–140°C) and molar ratios (sorbitan:palmitic acid ~1:1.2) to maximize esterification efficiency .

- Purification : Use of solvent extraction (e.g., ethyl acetate) and vacuum distillation to remove unreacted fatty acids .

- Characterization :

Basic: How can researchers determine the critical micelle concentration (CMC) of this compound in aqueous systems?

The CMC is measured using:

- Surface tension tensiometry : Plot surface tension vs. log concentration; the inflection point indicates CMC (reported range: 0.01–0.1 mM for Span 40) .

- Fluorescence spectroscopy : Pyrene polarity-sensitive emission shifts (I₁/I₃ ratio) at varying concentrations .

- Conductivity : Discontinuity in specific conductance curves for ionic surfactants (less effective for nonionic Span 40) .

Advanced: How can conflicting data on this compound’s solubility in nonpolar solvents be resolved?

Discrepancies in solubility profiles (e.g., in hexane vs. chloroform) arise from:

- Structural isomerism : Variations in sorbitan ring conformation (1,4-anhydro vs. 1,5-anhydro forms) affecting polarity .

- Impurity interference : Residual fatty acids or moisture altering solvent compatibility. Validate purity via GC-MS or Karl Fischer titration .

- Methodological differences : Shake-flask vs. turbidimetric methods may yield divergent results. Standardize protocols using USP guidelines .

Advanced: What experimental strategies can address contradictions in this compound’s reported bioaccumulation potential?

Conflicting bioaccumulation factors (BCF: 36–92 L/kg) may stem from:

- Metabolic variability : Use in vitro hepatocyte assays to quantify enzymatic hydrolysis rates (e.g., esterase activity converting the ester to D-glucitol and palmitic acid) .

- QSAR modeling : Refine log Kow estimates (predicted 5.89) with experimental octanol-water partitioning data .

- Trophic transfer studies : Track radiolabeled (¹⁴C) this compound in aquatic food chains to validate BCF predictions .

Basic: What are the standard protocols for assessing this compound’s emulsification stability in lipid-water systems?

- Phase inversion temperature (PIT) method : Monitor emulsion stability under thermal stress (40–80°C) via droplet size analysis (dynamic light scattering) .

- HLB value optimization : Span 40’s HLB is ~6.7; combine with hydrophilic surfactants (e.g., Tween 40) to achieve target HLB for specific formulations .

- Accelerated stability testing : Centrifugation (3000 rpm, 30 min) or freeze-thaw cycles to predict shelf-life .

Advanced: How can researchers elucidate the metabolic fate of this compound in mammalian systems?

- Radiolabeled tracers : Synthesize ¹⁴C-palmitate-labeled Span 40 to track hydrolysis products in liver homogenates .

- LC-MS/MS profiling : Identify D-glucitol (via fructose pathway metabolites) and palmitic acid β-oxidation intermediates (e.g., acylcarnitines) .

- Enzyme inhibition assays : Use esterase inhibitors (e.g., PMSF) to confirm hydrolysis as the primary metabolic pathway .

Advanced: What experimental designs mitigate confounding factors in studying this compound’s aquatic toxicity?

- Control for hydrolysis : Pre-hydrolyze Span 40 with esterases to isolate toxicity contributions of D-glucitol vs. intact ester .

- Chronic exposure models : Use Daphnia magna 21-day assays to assess reproductive impacts, accounting for biodegradation rates .

- QSAR cross-validation : Compare toxicity predictions (e.g., EC50 for algae ~10 mg/L) with empirical data from OECD 201/202 guidelines .

Basic: How is this compound distinguished from structurally related surfactants like Span 60 (monostearate)?

- Fatty acid chain analysis : GC-MS to differentiate palmitate (C16:0) vs. stearate (C18:0) .

- Melting point : Span 40 melts at ~45°C vs. Span 60 at ~53°C .

- XRD crystallography : Distinct diffraction patterns due to alkyl chain packing differences .

Advanced: How can computational modeling improve the design of this compound-based drug delivery systems?

- Molecular dynamics (MD) simulations : Predict interactions with lipid bilayers or hydrophobic APIs .

- Coarse-grained models : Optimize surfactant ratios for nanoemulsion stability (e.g., Span 40/Tween 40 mixtures) .

- Machine learning : Train models on existing formulation databases to predict encapsulation efficiency .

Advanced: What methodologies resolve discrepancies in this compound’s role in microbial assimilation studies?

- Strain-specific assays : Test assimilation in Wickerhamomyces mucosus (D-glucitol-positive) vs. non-assimilating species .

- Carbon utilization profiling : Use Biolog MicroPlates™ to compare growth on D-glucitol vs. intact Span 40 .

- Metabolomics : Identify microbial catabolites (e.g., ketogenic pathway intermediates) via HR-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.